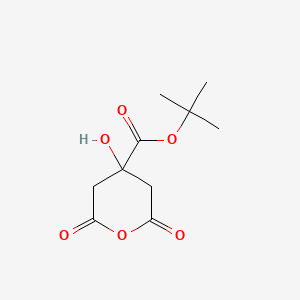

tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate

Description

tert-Butyl 4-hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate is a bicyclic compound featuring a tetrahydro-2H-pyran core substituted with a hydroxyl group, two ketone moieties (at positions 2 and 6), and a tert-butyl ester at position 4. The tert-butyl group enhances steric protection of the carboxylate functionality, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structural complexity arises from the interplay of electron-withdrawing (ketones) and electron-donating (hydroxyl) groups, which influence its reactivity and stability .

Properties

CAS No. |

864531-02-2 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-2,6-dioxooxane-4-carboxylate |

InChI |

InChI=1S/C10H14O6/c1-9(2,3)16-8(13)10(14)4-6(11)15-7(12)5-10/h14H,4-5H2,1-3H3 |

InChI Key |

ZDILKAFHOPYMAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC(=O)OC(=O)C1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the tetrahydro-2H-pyran ring system bearing keto groups at positions 2 and 6, a hydroxy group at position 4, and a tert-butyl ester at the carboxylate moiety. The preparation often starts from suitably substituted precursors such as hydroxy-substituted pyranones or lactones, followed by esterification and oxidation steps.

Key Reactions and Conditions

Cyclization and Ring Formation: The core tetrahydropyran ring is commonly formed via intramolecular cyclization of hydroxy acids or hydroxy esters under acidic or basic catalysis.

Esterification: Introduction of the tert-butyl ester group is generally achieved by esterification of the corresponding carboxylic acid with tert-butanol, often catalyzed by acid catalysts such as sulfuric acid or by using tert-butyl chloroformate under mild conditions.

Oxidation: The keto groups at positions 2 and 6 are introduced or maintained by controlled oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or other mild oxidants to avoid over-oxidation.

Hydroxy Group Introduction: The hydroxy substituent at position 4 can be introduced via selective reduction of a corresponding keto group or by direct hydroxylation.

Specific Patent-Based Methodology (EP1620423B1)

A notable method described in the European patent EP1620423B1 outlines the preparation of related tetrahydropyran derivatives, which can be adapted for this compound:

Starting from a precursor such as (4-hydroxy-6-oxo-tetrahydro-pyran-2-yl) acetonitrile, the process involves hydrolysis and esterification steps to introduce the tert-butyl ester group.

The patent emphasizes controlling reaction conditions to prevent ring opening and maintain the integrity of the keto groups.

The process uses mild acidic or neutral conditions to avoid side reactions and optimize yield.

Alternative Synthetic Routes

Enzymatic Catalysis: Some research suggests the use of enzymatic catalysis for regioselective hydroxylation or esterification, providing higher stereoselectivity and milder reaction conditions.

Protecting Group Strategies: To prevent unwanted reactions on the hydroxy group, protecting groups such as silyl ethers may be employed during intermediate steps, followed by deprotection to yield the final compound.

One-Pot Syntheses: Recent developments include one-pot multistep syntheses combining cyclization, oxidation, and esterification to streamline production and reduce purification steps.

Data Table Summarizing Preparation Methods

Research Discoveries and Optimization Insights

Yield Optimization: Controlling solvent polarity and reaction temperature significantly impacts the yield and purity of this compound. Polar aprotic solvents favor esterification, while non-polar solvents are preferred in cyclization steps.

Stereochemistry Control: The stereochemistry at the hydroxy-bearing carbon is crucial for biological activity. Use of chiral catalysts or enzymatic methods has been shown to improve enantiomeric excess.

Stability Considerations: The keto groups are sensitive to strong bases and nucleophiles; thus, mild reaction conditions and neutral pH are recommended during synthesis to maintain compound stability.

Scalability: The described methods have been adapted for scale-up in industrial settings, with continuous flow reactors improving reaction control and throughput.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyran derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate is used as an intermediate in the synthesis of complex molecules, including antiviral drugs .

Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antimicrobial properties .

Medicine: It plays a crucial role in the pharmaceutical industry, particularly in the synthesis of antiviral medications like Oseltamivir, which is used to treat influenza .

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including polymers and resins .

Mechanism of Action

The mechanism of action of tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate involves its conversion to active metabolites in vivo. For instance, in the case of Oseltamivir synthesis, the compound is converted to its active acid form, which inhibits the neuraminidase enzyme of the influenza virus, preventing the release of new viral particles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate

- Structure : This compound (C₁₉H₂₄O₄) shares the tetrahydro-2H-pyran backbone but differs in substitution: a single ketone (position 2), a phenyl group (position 6), and an isopropyl group (position 4) instead of hydroxyl and dioxo groups .

- Physical Properties :

- Key Differences :

- The phenyl and isopropyl substituents increase hydrophobicity compared to the polar hydroxyl and dioxo groups in the target compound.

- Reduced electron-withdrawing effects (one ketone vs. two) result in lower acidity and altered reactivity toward nucleophiles.

tert-Butyl Carbamate Derivatives (e.g., tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate)

- Structure : These derivatives (e.g., C₁₁H₂₂N₂O₃) incorporate a carbamate-protected amine group on the pyran ring, synthesized via Boc protection strategies .

- Synthetic Utility :

- Used as intermediates in drug discovery (e.g., kinase inhibitors).

- The tert-butyl group facilitates selective deprotection during multi-step syntheses.

- Key Differences :

- The absence of dioxo and hydroxyl groups reduces hydrogen-bonding capacity, limiting applications in metal chelation or catalysis.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

- Structure: A furanone derivative (C₆H₈O₃) with hydroxyl and methyl substituents. Synthesized via Maillard reactions or enzymatic pathways .

- Functional Comparison: Both compounds feature hydroxyl and ketone groups, but HDMF’s furanone ring is smaller (five-membered vs. six-membered pyran). HDMF is a flavoring agent (e.g., strawberry aroma), whereas the target compound is primarily a synthetic intermediate.

- Reactivity :

Research Findings and Implications

- Synthetic Pathways: The tert-butyl group in the target compound is introduced via esterification or carbamate formation, analogous to methods in . Its dioxo groups may enable further derivatization (e.g., enolate formation) for constructing heterocycles .

- Stability : The hydroxyl and dioxo groups increase polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas phenyl/isopropyl analogs () favor hydrophobic environments .

- Biological Relevance : Unlike HDMF, which is biosynthesized in fruits, the target compound is synthetically derived, highlighting its niche in industrial chemistry rather than natural product isolation .

Biological Activity

tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate (CAS Number: 864531-02-2) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial agent, and summarizes relevant research findings and case studies.

- Molecular Formula : C10H14O6

- Molecular Weight : 230.215 g/mol

- IUPAC Name : tert-butyl 4-hydroxy-2,6-dioxooxane-4-carboxylate

- SMILES : CC(C)(C)OC(=O)C1(O)CC(=O)OC(=O)C1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and antimalarial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The compound's structural features suggest potential effectiveness against:

- Bacterial Infections : The compound may interfere with bacterial cell wall synthesis or protein production, akin to other known antibacterial agents .

- Antimalarial Effects : Similar compounds have shown activity against Plasmodium falciparum, the causative agent of malaria, indicating a potential for further exploration in this area .

Case Studies and Research Findings

Detailed Research Findings

- Antituberculosis Activity : A study synthesized a series of pyranones and evaluated their effectiveness against Mycobacterium tuberculosis. While none showed strong activity, certain structural modifications improved efficacy .

- Antiparasitic Properties : Compounds structurally related to this compound were tested against Leishmania donovani and Trypanosoma brucei, with varying degrees of success. The results suggest that further optimization could enhance their antiparasitic effects .

- Cytotoxicity Studies : Evaluations for cytotoxicity revealed that while some derivatives were effective against pathogens, they also exhibited cytotoxic effects on human cell lines. This duality necessitates careful consideration in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate, and how can reaction yields be improved?

The synthesis of tert-butyl-substituted pyran derivatives typically involves multi-step reactions, including cyclization, esterification, and protection/deprotection strategies. For example, analogous compounds like tert-butyl carbamates are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres . Key steps include:

- Cyclization : Use of acid catalysts (e.g., TFA) to facilitate ring closure.

- Protection of functional groups : tert-Butyl groups are often introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) .

- Yield optimization : Temperature control (0–25°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios (1.2–1.5 equivalents of reagents) are critical.

Table 1 : Comparison of Synthetic Conditions for Analogous tert-Butyl Pyran Derivatives

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | TFA, DCM, 0°C → RT | 60–75% | |

| Boc Protection | Boc₂O, DMAP, THF | 80–90% | |

| Purification | Column chromatography (EtOAc/hexane) | >95% purity |

Q. Which analytical techniques are most effective for confirming the structure of this compound?

Structural confirmation requires a combination of spectral and crystallographic methods:

Q. How should researchers handle safety and stability concerns during experimentation?

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester and lactone groups .

- Toxicity : While direct toxicity data for this compound is limited, similar tert-butyl derivatives show low acute toxicity (LD50 > 2000 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing interactions. For example, in related compounds:

- Crystal System : Triclinic (P1 space group) with Z = 2 .

- Intermolecular Interactions : Weak C–H···O hydrogen bonds form dimeric structures, stabilizing the lattice .

Table 2 : Crystallographic Parameters for Analogous Compounds

| Parameter | Value |

|---|---|

| a, b, c (Å) | 8.6163, 10.888, 11.261 |

| α, β, γ (°) | 68.393, 79.118, 67.998 |

| V (ų) | 909.09 |

| Dx (Mg/m³) | 1.156 |

Methodological Note : Validate data by refining against high-angle reflections (θ > 50°) and cross-checking with DFT calculations .

Q. How can contradictory spectral or crystallographic data be systematically addressed?

- Spectral Discrepancies :

- Crystallographic Conflicts :

Q. What strategies are recommended for studying the compound’s reactivity in complex reaction environments?

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .

- Competitive Experiments : Compare reactivity with structurally similar compounds (e.g., tert-butyl carbamates vs. esters) under identical conditions .

- Computational Modeling : Use software like Gaussian or ORCA to predict transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.